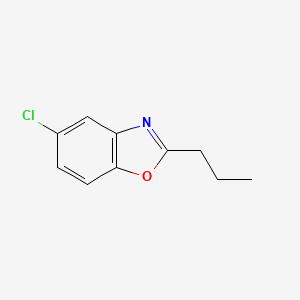

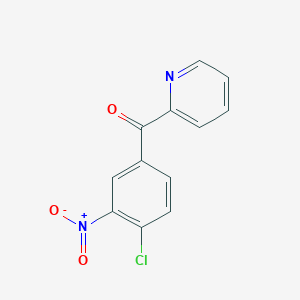

5-Chloro-2-propyl-1,3-benzoxazole

Übersicht

Beschreibung

“5-Chloro-2-propyl-1,3-benzoxazole” is a derivative of benzoxazole . Benzoxazole derivatives are biologically significant compounds known to exhibit various biological activities, such as anticancer, antimicrobial, anti HIV, and dopamine D4 agonists .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves the reaction of 2-aminophenol with various compounds under different reaction conditions and catalysts . For instance, the synthesis of 2-cyclic amine-1,3-benzoxazoles, including “5-Chloro-2-propyl-1,3-benzoxazole”, involves the reaction of 2-aminophenol and aldehydes .

Wissenschaftliche Forschungsanwendungen

- Anti-Microbial Properties : Benzoxazole derivatives exhibit antimicrobial effects against various pathogens, making them valuable candidates for developing new antibiotics .

- Anti-Fungal Activity : Certain benzoxazole compounds demonstrate potent antifungal activity. For instance, compound 19 exhibited significant efficacy against Aspergillus niger .

- Anti-Cancer Potential : Compound 5d showed inhibition of lung, breast, colon, and cervical cancer cell growth . Additionally, molecular docking studies suggest that benzoxazole derivatives could interact with COVID-19 main protease .

Materials Science and Catalysis

- Solid Acid Nanocatalysts : Researchers have developed magnetic solid acid nanocatalysts for benzoxazole synthesis using 2-aminophenol and aldehydes. These catalysts offer high yields and reusability .

Wirkmechanismus

Target of Action

5-Chloro-2-propyl-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . These activities suggest that benzoxazole derivatives may interact with multiple targets, leading to various changes in cellular processes.

Biochemical Pathways

Benzoxazole derivatives have been shown to interact with a variety of biological targets, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

The benzoxazole scaffold is present in a wide range of pharmaceuticals, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

It’s known that the reaction of 2-aminophenol and aromatic aldehydes in the presence of aqueous h2o2, ethanol, ttip (titanium tetraisopropoxide), and the catalyst mtamo (mesoporous titania–alumina mixed oxide) at 50 °c gives 2-substituted benzoxazole . This suggests that the synthesis and possibly the action of benzoxazole derivatives may be influenced by environmental conditions such as temperature and the presence of certain catalysts .

Eigenschaften

IUPAC Name |

5-chloro-2-propyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-2-3-10-12-8-6-7(11)4-5-9(8)13-10/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICIXGBYFIYOQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-propyl-1,3-benzoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B3037822.png)

![2-[(3-Chlorobenzyl)amino]acetonitrile](/img/structure/B3037825.png)

![2-amino-7-methyl-1',3',5-trioxospiro[7,8-dihydro-6H-chromene-4,2'-indene]-3-carbonitrile](/img/structure/B3037831.png)